![molecular formula C9H9BrN2O3 B2407932 2-{[(4-溴苯基)氨基甲酰基]氨基}乙酸 CAS No. 3744-13-6](/img/structure/B2407932.png)

2-{[(4-溴苯基)氨基甲酰基]氨基}乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

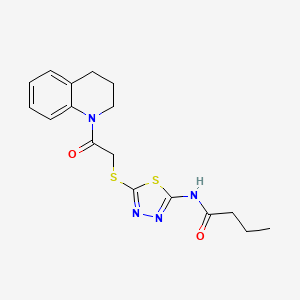

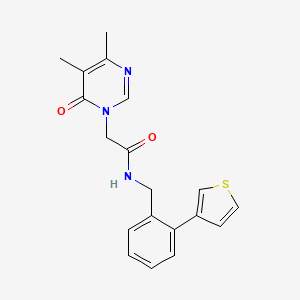

“2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid” is an organic compound with the CAS Number: 3744-13-6 . It has a molecular weight of 273.09 . The IUPAC name for this compound is {[(4-bromoanilino)carbonyl]amino}acetic acid .

Synthesis Analysis

The synthesis of this compound involves the use of benzotriazol-1-ol, N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride, and triethylamine in N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9BrN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) . The InChI key is MNYMVAJOBVMXML-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

铃木-宫浦偶联反应

该化合物可用于铃木-宫浦 (SM) 交叉偶联反应,这是一种应用广泛的过渡金属催化的碳-碳键形成反应 . SM 偶联的成功源于异常温和且对官能团耐受的反应条件与相对稳定、易于制备且通常对环境友好的有机硼试剂的结合 .

二醇硼酸酯的质子脱硼反应

该化合物可用于二醇硼酸酯的催化质子脱硼反应,这是一种有价值但尚未完全开发的转化 . 该过程允许进行正式的反马氏烯烃加氢甲基化,这是一种有价值但未知的转化 .

抗菌活性

对合成的 2-{[(4-溴苯基)氨基甲酰基]氨基}乙酸化合物进行了体外抗菌活性评价,测试了其对细菌(革兰氏阳性菌和革兰氏阴性菌)和真菌物种的活性 .

抗癌活性

这些化合物还通过磺酰罗丹明 B (SRB) 测定法评价了其对雌激素受体阳性人乳腺腺癌细胞系 (MCF7) 的抗癌活性 .

8-甲氧基-2-四氢萘酮的合成

2-溴苯乙酸是一种相关化合物,已被用作合成 8-甲氧基-2-四氢萘酮的起始试剂 .

二取代和三取代 2-氧代哌嗪的制备

该化合物已被用于在固体载体上制备二取代和三取代 2-氧代哌嗪 .

壬基酚聚乙氧基羧酸酯的提取

生化分析

Biochemical Properties

In biochemical reactions, 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid can participate in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of the compound with various enzymes and proteins, including palladium, which becomes oxidized through its donation of electrons to form a new Pd–C bond .

Cellular Effects

It is known that 4-Bromophenylacetic acid, a related compound, can cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid may also influence cell function and cellular processes.

Molecular Mechanism

The molecular mechanism of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid involves a free radical reaction. In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, the compound reacts with NBS to form a brominated product .

Temporal Effects in Laboratory Settings

It is known that the compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation , which may influence its stability and degradation over time.

Metabolic Pathways

It is known that the compound can participate in Suzuki–Miyaura cross-coupling, a process that involves the transfer of formally nucleophilic organic groups from boron to palladium .

属性

IUPAC Name |

2-[(4-bromophenyl)carbamoylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYMVAJOBVMXML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2407860.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2407861.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2407862.png)

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)